2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
For industrial production, the synthesis can be scaled up using similar microwave-mediated methods, ensuring high efficiency and sustainability .
Chemical Reactions Analysis
2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like sodium methoxide .
Scientific Research Applications
2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes like JAK1 and JAK2, which are involved in inflammatory and autoimmune diseases.
Biological Studies: The compound exhibits various biological activities, including antibacterial and antifungal properties.
Material Science: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways involved in inflammation . The nitro group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridines, such as:
2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: This compound is used as an intermediate in the synthesis of herbicides.
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridines: These compounds are known for their high energy and stability, making them suitable for use in energetic materials.
The unique combination of the amino, methoxy, and nitro groups in this compound contributes to its distinct chemical properties and diverse applications.
Properties
Molecular Formula |
C7H7N5O3 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7N5O3/c1-15-5-3-2-4(12(13)14)6-9-7(8)10-11(5)6/h2-3H,1H3,(H2,8,10) |
InChI Key |
VVDXPODJHUWZCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NC(=NN12)N)[N+](=O)[O-] |
Origin of Product |
United States |
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